molecular formula C16H24BF4N3O3 B13416977 4-Morpholino-2,5-diisopropoxybenzenediazonium tetrafluoroborate CAS No. 68400-46-4

4-Morpholino-2,5-diisopropoxybenzenediazonium tetrafluoroborate

Cat. No.: B13416977
CAS No.: 68400-46-4
M. Wt: 393.2 g/mol
InChI Key: KSJKLYOQRFXVSX-UHFFFAOYSA-N
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Description

2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate is a diazonium salt that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a diazonium group, which is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate typically involves the diazotization of an aromatic amine precursor. The general synthetic route can be summarized as follows:

    Aromatic Amine Precursor: The starting material is an aromatic amine, which undergoes diazotization.

    Diazotization Reaction: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Tetrafluoroborate Formation: The diazonium salt is then reacted with tetrafluoroboric acid to yield the final product, 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions are typically carried out in aqueous or alcoholic solvents at low temperatures.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners, and the reactions are usually conducted in alkaline conditions.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed to convert the diazonium group to an amine.

Major Products Formed

    Substitution Reactions: The major products are substituted aromatic compounds, such as halogenated, hydroxylated, or cyanated derivatives.

    Coupling Reactions: The major products are azo compounds, which are characterized by the presence of an azo linkage (-N=N-).

    Reduction Reactions: The major product is the corresponding aromatic amine.

Scientific Research Applications

2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted aromatic compounds.

    Biology: The compound is employed in the labeling and detection of biomolecules, such as proteins and nucleic acids, through azo coupling reactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate involves the reactivity of the diazonium group. The diazonium group is highly electrophilic and can undergo nucleophilic substitution reactions with various nucleophiles. In azo coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or coupling partners used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium chloride
  • 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium sulfate
  • 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium nitrate

Comparison

Compared to its analogs, 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate is unique due to the presence of the tetrafluoroborate counterion. This counterion can influence the solubility, stability, and reactivity of the compound. For example, the tetrafluoroborate salt may exhibit different solubility properties in organic solvents compared to the chloride or sulfate salts. Additionally, the tetrafluoroborate ion can affect the overall stability of the diazonium compound, making it more suitable for certain applications.

Properties

CAS No.

68400-46-4

Molecular Formula

C16H24BF4N3O3

Molecular Weight

393.2 g/mol

IUPAC Name

4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrafluoroborate

InChI

InChI=1S/C16H24N3O3.BF4/c1-11(2)21-15-10-14(19-5-7-20-8-6-19)16(22-12(3)4)9-13(15)18-17;2-1(3,4)5/h9-12H,5-8H2,1-4H3;/q+1;-1

InChI Key

KSJKLYOQRFXVSX-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2

Origin of Product

United States

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